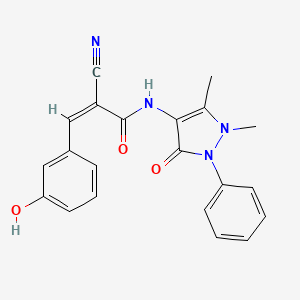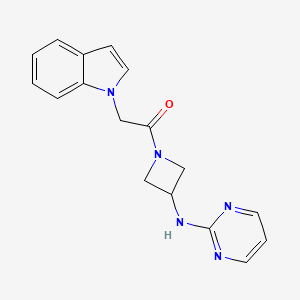![molecular formula C20H16ClN3O2S B2366157 N-(3-Methoxyphenyl)-2-[6-(4-chlorphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamid CAS No. 897458-06-9](/img/structure/B2366157.png)
N-(3-Methoxyphenyl)-2-[6-(4-chlorphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Ergebnisse: Verbindung 3b zeigte eine breite antiproliferative Aktivität gegen verschiedene Krebszelllinien. Insbesondere zeigte sie eine potente Wachstumshemmung gegen Ovarialkrebs (OVCAR-3), Darmkrebs (HCT-15), Nierenkrebs (CAKI-1 und UO-31) und Leukämiezellen (CCRF-CEM und SR) .
- Breitere Anwendungen: Imidazo[2,1-b]thiazol-Derivate, einschließlich Verbindung 3b, haben antifungale und antivirale Aktivitäten gezeigt .
Anticancer-Aktivität
Immunstimulierende Eigenschaften
Antifungal- und Antivirale Eigenschaften
Pharmakophor und Arzneimittelzwischenprodukte
Zusammenfassend lässt sich sagen, dass N-(3-Methoxyphenyl)-2-[6-(4-chlorphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamid vielversprechend als Antikrebsmittel ist und möglicherweise die Immunstimulation, die antifungale/virale Therapie und die Arzneimittelentwicklung beeinflusst. Weitere Forschung ist entscheidend, um sein volles Potenzial auszuschöpfen. 🌟
Wirkmechanismus
Target of Action
The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound acts as an agonist for the CAR . It binds to the receptor, inducing a conformational change that allows the receptor to translocate to the nucleus . Once in the nucleus, the activated CAR can bind to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of CAR by the compound leads to the expression of CYP2B6 , an enzyme involved in the metabolism of various xenobiotics and drugs . This can affect multiple biochemical pathways, depending on the specific substrates of CYP2B6 present in the cell.
Result of Action
The activation of CAR and subsequent expression of CYP2B6 can lead to increased metabolism of certain drugs and xenobiotics . This can potentially alter the efficacy and toxicity of these substances. In addition, the compound has shown antiproliferative activity against various cancer cell lines .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs or xenobiotics that are substrates or inhibitors of CYP2B6 could affect the compound’s efficacy . Additionally, factors that affect the expression or activity of CAR or CYP2B6 could also influence the action of the compound .
Eigenschaften
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-26-17-4-2-3-15(9-17)22-19(25)10-16-12-27-20-23-18(11-24(16)20)13-5-7-14(21)8-6-13/h2-9,11-12H,10H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKBWSPKDYKKMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)
![2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2366077.png)
![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2366082.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2366086.png)






